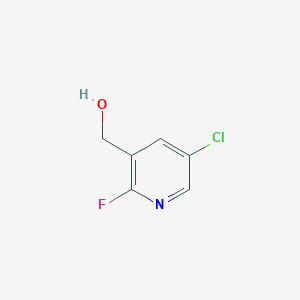

(5-Chloro-2-fluoropyridin-3-yl)methanol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(5-chloro-2-fluoropyridin-3-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClFNO/c7-5-1-4(3-10)6(8)9-2-5/h1-2,10H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBGVSDKQZOVTNV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1CO)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50660517 | |

| Record name | (5-Chloro-2-fluoropyridin-3-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50660517 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

884494-79-5 | |

| Record name | (5-Chloro-2-fluoropyridin-3-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50660517 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to (5-Chloro-2-fluoropyridin-3-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Halogenated Pyridine Building Block

(5-Chloro-2-fluoropyridin-3-yl)methanol, a halogenated pyridine derivative, has emerged as a critical structural motif and a versatile intermediate in the landscape of modern medicinal and agrochemical research. Its unique electronic properties, conferred by the presence of both chloro and fluoro substituents on the pyridine ring, make it a highly sought-after building block for the synthesis of complex, biologically active molecules. The strategic placement of these halogens, coupled with the reactive hydroxymethyl group, provides a powerful handle for medicinal chemists to fine-tune the pharmacokinetic and pharmacodynamic profiles of drug candidates. This guide offers a comprehensive overview of the synthesis, properties, and applications of this compound, providing researchers and drug development professionals with the essential knowledge to effectively utilize this valuable chemical entity.

Chemical Identity and Physicochemical Properties

The fundamental identification of this compound is established by its Chemical Abstracts Service (CAS) registry number.

This unique identifier ensures unambiguous reference in scientific literature, patents, and chemical databases. The structural and physicochemical properties of this compound are summarized in the table below, providing a critical foundation for its application in chemical synthesis.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₅ClFNO | [1] |

| Molecular Weight | 161.56 g/mol | [1] |

| Appearance | Colorless solid | [3] |

| Boiling Point | 268.3 ± 35.0 °C at 760 mmHg | [1] |

| Density | 1.4 ± 0.1 g/cm³ | [1] |

| Flash Point | 116.0 ± 25.9 °C | [1] |

| XLogP3 | 0.45 | [1] |

| Refractive Index | 1.546 | [1] |

These properties indicate a relatively polar molecule with a high boiling point, consistent with its solid-state nature at room temperature. Its moderate lipophilicity, as suggested by the XLogP3 value, is a desirable trait in drug design, often correlating with good membrane permeability.

Synthesis and Mechanistic Considerations

The process can be conceptually understood through the following workflow:

References

Technical Guide: Structural and Spectroscopic Analysis of (5-Chloro-2-fluoropyridin-3-yl)methanol

Foreword: Unveiling a Key Pharmaceutical Building Block

In the landscape of modern drug discovery and agrochemical development, the strategic incorporation of halogenated heterocyclic scaffolds is a cornerstone of molecular design. (5-Chloro-2-fluoropyridin-3-yl)methanol (CAS No. 884494-79-5) represents a quintessential example of such a scaffold.[1] This molecule, featuring a pyridine ring functionalized with chloro, fluoro, and hydroxymethyl groups, offers a unique combination of electronic properties and reactive handles. The fluorine atom can enhance metabolic stability and binding affinity, while the chlorine atom provides a site for further nucleophilic substitution, and the hydroxymethyl group allows for straightforward derivatization into esters, ethers, or aldehydes.[2][3] This guide provides an in-depth analysis of its synthesis, structural characterization, and the scientific rationale behind the analytical methodologies employed, tailored for researchers and professionals in chemical and pharmaceutical development.

Physicochemical Profile

A foundational understanding of a compound's physical and chemical properties is critical for its application in synthesis and formulation. The properties of this compound are summarized below.

| Property | Value | Source |

| Molecular Formula | C₆H₅ClFNO | [1][4] |

| Molecular Weight | 161.56 g/mol | [1][4] |

| CAS Number | 884494-79-5 | [1][4][5] |

| Density | 1.4 ± 0.1 g/cm³ | [1][4] |

| Boiling Point | 268.3 ± 35.0 °C at 760 mmHg | [1][4] |

| Flash Point | 116.0 ± 25.9 °C | [1][4] |

| Refractive Index | 1.546 | [1][4] |

| Polar Surface Area (PSA) | 33.12 Ų | [1][4] |

| LogP | 1.366 | [1] |

Synthesis Pathway: From Carbaldehyde to Alcohol

The most direct and efficient synthesis of this compound involves the selective reduction of the corresponding carbaldehyde, 5-chloro-2-fluoro-3-pyridinecarbaldehyde. This transformation is a cornerstone of organic synthesis, converting a carbonyl group into a primary alcohol.

Rationale for Reagent Selection

The choice of reducing agent is paramount to ensure high yield and prevent unwanted side reactions.

-

Sodium Borohydride (NaBH₄): This is the preferred reagent for this specific transformation. NaBH₄ is a mild and selective hydride donor, highly effective for reducing aldehydes and ketones.[6][7] Its key advantage is its compatibility with protic solvents like methanol or ethanol, which serve both as the reaction medium and the proton source to quench the intermediate alkoxide.[6][7] This one-pot procedure simplifies the experimental setup.

-

Lithium Aluminum Hydride (LiAlH₄): While a powerful and effective reducing agent, LiAlH₄ is generally considered overkill for a simple aldehyde reduction.[7][8] It is far more reactive and less selective than NaBH₄, capable of reducing esters, carboxylic acids, and amides.[8] Crucially, LiAlH₄ reacts violently with protic solvents and requires a strictly anhydrous reaction environment (e.g., in THF or diethyl ether), followed by a separate, careful aqueous workup step.[6] Given the straightforward nature of the aldehyde reduction, the operational simplicity and safety of NaBH₄ make it the superior choice.

Synthesis Workflow Diagram

Caption: Workflow for the reduction of 5-chloro-2-fluoro-3-pyridinecarbaldehyde.

Experimental Protocol

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 5-chloro-2-fluoro-3-pyridinecarbaldehyde (1.0 eq) in anhydrous methanol.

-

Cooling: Place the flask in an ice-water bath and cool the solution to 0°C.

-

Reagent Addition: While stirring, add sodium borohydride (NaBH₄, 1.1 eq) portion-wise over 15 minutes, ensuring the internal temperature does not exceed 10°C.

-

Reaction: Remove the ice bath and allow the reaction mixture to warm to room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting aldehyde is fully consumed (typically 1-2 hours).

-

Quenching: Carefully quench the reaction by slowly adding deionized water to decompose any excess NaBH₄.

-

Extraction: Remove the methanol under reduced pressure. Extract the aqueous residue three times with ethyl acetate.

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the pure this compound.

Comprehensive Structural Characterization

A multi-technique spectroscopic approach is essential for the unambiguous confirmation of the molecular structure. This involves NMR for mapping the carbon-hydrogen framework, IR for identifying functional groups, and Mass Spectrometry for confirming the molecular weight.

Characterization Workflow Diagram

Caption: Integrated workflow for the spectroscopic characterization of the title compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule. The chemical environment of each proton (¹H) and carbon (¹³C) nucleus results in a unique resonance frequency (chemical shift).

-

¹H NMR Analysis: The proton spectrum reveals the number of distinct proton environments and their neighboring protons through spin-spin coupling. For this compound, we expect to see signals for the two aromatic protons on the pyridine ring, the two protons of the methylene (-CH₂-) group, and the single proton of the hydroxyl (-OH) group.

-

¹³C NMR Analysis: The carbon spectrum shows a signal for each unique carbon atom. The pyridine ring will exhibit distinct signals for its carbon atoms, influenced by the attached substituents. The methylene carbon will also have a characteristic chemical shift.

Predicted NMR Data (in CDCl₃)

Note: These are predicted values based on established principles of substituent effects on aromatic systems and data from similar isomers. Actual experimental values may vary slightly. Data for the similar isomer (6-Chloro-2-fluoropyridin-3-yl)methanol was used as a reference point.[2]

| ¹H NMR | Predicted δ (ppm) | Multiplicity | Assignment |

| Ring H | ~8.1 | Doublet (d) | H-6 |

| Ring H | ~7.7 | Doublet (d) | H-4 |

| Methylene | ~4.8 | Singlet (s) | -CH₂OH |

| Hydroxyl | ~2.5 | Singlet (s, broad) | -CH₂OH |

| ¹³C NMR | Predicted δ (ppm) | Assignment |

| C-F | ~162 | C-2 |

| C-Cl | ~148 | C-5 |

| Ring C-H | ~140 | C-6 |

| Ring C-H | ~138 | C-4 |

| C-CH₂OH | ~125 | C-3 |

| Methylene C | ~62 | -CH₂OH |

Standard Protocol for NMR Analysis:

-

Sample Preparation: Accurately weigh ~5-10 mg of the purified compound and dissolve it in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

Instrument Setup: Place the sample in the NMR spectrometer. The instrument is tuned and shimmed to optimize magnetic field homogeneity.

-

Data Acquisition: Acquire the ¹H spectrum, followed by the ¹³C spectrum. Standard pulse programs are used.

-

Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed, phased, and baseline corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).[9]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific molecular vibrations.[10]

Predicted Characteristic IR Absorptions

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3400 - 3200 (broad) | O-H stretch | Alcohol (-OH) |

| 3100 - 3000 | C-H stretch | Aromatic (Pyridine ring) |

| 2950 - 2850 | C-H stretch | Aliphatic (-CH₂) |

| 1600 - 1450 | C=C and C=N stretch | Pyridine ring |

| 1250 - 1000 | C-O stretch | Primary Alcohol |

| 1100 - 1000 | C-F stretch | Aryl-Fluoride |

| 800 - 600 | C-Cl stretch | Aryl-Chloride |

Standard Protocol for Solid-State IR (KBr Pellet):

-

Sample Preparation: Grind ~1 mg of the solid sample with ~100 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Pellet Formation: Transfer the powder to a pellet press and apply high pressure to form a thin, transparent disc.

-

Data Acquisition: Place the KBr disc in the sample holder of the IR spectrometer and acquire the spectrum, typically over a range of 4000-400 cm⁻¹. A background spectrum of air is recorded first for correction.

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight of the compound and offers insights into its structure through analysis of fragmentation patterns. Electrospray Ionization (ESI) is a soft ionization technique well-suited for this type of molecule, typically producing the protonated molecular ion [M+H]⁺.

-

Expected Molecular Ion: For C₆H₅ClFNO, the monoisotopic mass is 161.004364 Da.[4] In positive ion ESI-MS, the primary observed peak would be the protonated molecule [M+H]⁺ at m/z 162.0122.

-

Isotopic Pattern: The presence of chlorine will result in a characteristic isotopic pattern for any chlorine-containing fragment. The two major isotopes of chlorine, ³⁵Cl and ³⁷Cl, have a natural abundance ratio of approximately 3:1. Therefore, the mass spectrum will show a peak for the [M+H]⁺ ion and a smaller peak at [M+2+H]⁺ with roughly one-third the intensity, which is a definitive indicator of a single chlorine atom in the molecule.

Standard Protocol for ESI-MS:

-

Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile/water.

-

Infusion: The solution is infused into the ESI source of the mass spectrometer at a constant flow rate.

-

Ionization: A high voltage is applied to the solution, creating a fine spray of charged droplets. The solvent evaporates, leading to the formation of gas-phase ions (e.g., [M+H]⁺).

-

Detection: The ions are guided into the mass analyzer, which separates them based on their mass-to-charge ratio (m/z), and a spectrum is generated.

Significance in Drug Discovery and Development

This compound is not an end-product but a valuable intermediate. Its structure is strategically designed for use in building more complex, biologically active molecules.[1][2]

-

Role of Halogens: The incorporation of chlorine and fluorine is a common strategy in medicinal chemistry.[3][11] The C-F bond can increase metabolic stability by blocking sites susceptible to oxidative metabolism. Both halogens modify the electronic properties of the pyridine ring and can participate in halogen bonding, potentially improving the binding affinity of the final drug candidate to its target protein.[2]

-

Synthetic Versatility: The hydroxymethyl group is a versatile functional handle. It can be easily oxidized to an aldehyde for subsequent reactions (e.g., Wittig or reductive amination) or converted into a leaving group (e.g., a tosylate or mesylate) for nucleophilic displacement, allowing for the attachment of various other molecular fragments.

-

Applications: This scaffold is a key intermediate in the synthesis of a range of therapeutic agents, including kinase inhibitors and antiviral compounds, where the substituted pyridine core is crucial for target engagement and pharmacokinetic properties.[2][12]

Conclusion

This compound is a well-defined chemical entity whose synthesis and characterization rely on fundamental and robust analytical techniques. Its preparation via the selective reduction of the corresponding aldehyde is efficient and straightforward. A comprehensive analytical workflow employing NMR, IR, and Mass Spectrometry provides an unambiguous confirmation of its structure, ensuring its quality and suitability for subsequent use in multi-step syntheses. As a versatile building block, this compound continues to be a valuable tool for medicinal chemists aiming to develop next-generation therapeutics.

References

- 1. Page loading... [wap.guidechem.com]

- 2. (6-Chloro-2-fluoropyridin-3-yl)methanol (1227509-94-5) for sale [vulcanchem.com]

- 3. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. echemi.com [echemi.com]

- 5. danabiosci.com [danabiosci.com]

- 6. m.youtube.com [m.youtube.com]

- 7. m.youtube.com [m.youtube.com]

- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 10. uanlch.vscht.cz [uanlch.vscht.cz]

- 11. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. (2-CHLORO-5-FLUOROPYRIDIN-3-YL)METHANOL [myskinrecipes.com]

Physical and chemical properties of (5-Chloro-2-fluoropyridin-3-yl)methanol

An In-depth Technical Guide to the Physical and Chemical Properties of (5-Chloro-2-fluoropyridin-3-yl)methanol

Introduction

This compound is a halogenated pyridine derivative that serves as a critical and versatile building block in modern synthetic chemistry. Its structural combination of a pyridine core, a fluorine atom, a chlorine atom, and a reactive hydroxymethyl group makes it an intermediate of significant interest for researchers in drug discovery and agrochemical development. The pyridine scaffold is widely recognized as a "privileged structure" in medicinal chemistry, appearing in numerous natural products and FDA-approved drugs.[1]

The strategic placement of halogen atoms profoundly influences the molecule's physicochemical and pharmacokinetic properties. The fluorine atom can enhance metabolic stability, increase binding affinity to target proteins, and modulate pKa, while the chlorine atom provides a site for further synthetic modification and can contribute to binding interactions.[2][3] This guide offers a comprehensive overview of the physical properties, chemical behavior, synthesis, and handling of this compound, providing a foundational resource for scientists leveraging this compound in their research.

Molecular Structure and Identification

The unique arrangement of substituents on the pyridine ring dictates the reactivity and utility of this compound. Understanding its fundamental identifiers is the first step in its application.

Chemical Structure:

Figure 1. 2D Structure of this compound.

Table 1: Compound Identifiers

| Identifier | Value | Source(s) |

| CAS Number | 884494-79-5 | [4][5][6] |

| Molecular Formula | C₆H₅ClFNO | [4][5] |

| Molecular Weight | 161.56 g/mol | [4][5] |

| IUPAC Name | This compound | [4][5] |

| Synonyms | 5-Chloro-2-fluoro-3-pyridinemethanol; 5-Chloro-2-fluoro-3-(hydroxymethyl)pyridine | [4][5] |

| InChI Key | NBGVSDKQZOVTNV-UHFFFAOYSA-N | [4] |

Physicochemical Properties

The physical properties of a compound govern its behavior in both reaction vessels and biological systems. The data below has been compiled from various chemical suppliers and databases.

Table 2: Summary of Physicochemical Data

| Property | Value | Source(s) |

| Appearance | Colorless solid | [5] |

| Boiling Point | 268.3 ± 35.0 °C at 760 mmHg | [4][5] |

| Density | 1.4 ± 0.1 g/cm³ | [4] |

| Flash Point | 116.0 °C | [4][5] |

| Refractive Index | 1.546 | [4][5] |

| Polar Surface Area (PSA) | 33.1 Ų | [4] |

| LogP (Lipophilicity) | 1.37 | [5] |

| Solubility | Sparingly soluble in water; soluble in polar aprotic solvents (e.g., DMF, DMSO) and alcohols. | [2] |

Expert Insights on Physicochemical Properties

-

Solubility: The poor water solubility but high solubility in organic solvents like Dimethylformamide (DMF) and alcohols is typical for a small, functionalized aromatic compound. This profile makes it highly compatible with a wide range of standard organic reaction conditions.

-

Lipophilicity (LogP): The LogP value of 1.37 suggests moderate lipophilicity. This is a crucial parameter in drug design, as it indicates the compound's ability to partition between aqueous and lipid environments, affecting its absorption, distribution, metabolism, and excretion (ADME) profile.

-

Polar Surface Area (PSA): A PSA of 33.1 Ų is relatively low, suggesting good potential for cell membrane permeability, a desirable characteristic for orally bioavailable drug candidates.

Synthesis and Purification

This compound is most logically and efficiently synthesized via the reduction of its corresponding carboxylic acid, 5-chloro-2-fluoronicotinic acid, which is a commercially available starting material.[7]

Proposed Synthetic Pathway

The reduction of a carboxylic acid to a primary alcohol is a fundamental transformation in organic synthesis. The choice of reducing agent is critical to ensure high yield and prevent side reactions. Borane complexes (e.g., BH₃·THF) are often preferred over stronger reducing agents like lithium aluminum hydride (LiAlH₄) for their superior selectivity, especially in the presence of other reducible functional groups or sensitive halogen substituents.

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol: Reduction of 5-chloro-2-fluoronicotinic acid

Trustworthiness: This protocol is designed as a self-validating system. Each step, from the inert atmosphere to the specific quenching procedure, is included to maximize yield and purity while ensuring safety.

-

Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 5-chloro-2-fluoronicotinic acid (1.0 eq).

-

Dissolution: Dissolve the starting material in anhydrous tetrahydrofuran (THF) (approx. 0.2 M concentration) under a positive pressure of nitrogen.

-

Cooling: Cool the solution to 0 °C using an ice-water bath. This is crucial to control the exothermic reaction upon addition of the reducing agent.

-

Reagent Addition: Slowly add a solution of borane-tetrahydrofuran complex (1 M in THF, approx. 1.5 eq) to the stirred solution via the dropping funnel over 30-45 minutes. The slow addition rate prevents a dangerous temperature spike and minimizes side reactions.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-16 hours. Progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

-

Quenching: Carefully cool the mixture back to 0 °C. Quench the reaction by the slow, dropwise addition of methanol until gas evolution ceases. This step safely neutralizes any excess borane.

-

Work-up: Concentrate the mixture under reduced pressure to remove the solvent. Redissolve the residue in ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. The resulting crude product can be purified by flash column chromatography on silica gel to yield the pure this compound.

Chemical Reactivity and Applications

The synthetic utility of this compound stems from its multiple reactive sites, which allow for diverse downstream modifications.

Reactivity Profile

-

Hydroxymethyl Group: The primary alcohol is the most versatile functional group. It can be readily oxidized to the corresponding aldehyde or carboxylic acid, undergo O-alkylation to form ethers, or be esterified.

-

Halogen Substituents: The chlorine atom at the 5-position can be displaced via nucleophilic aromatic substitution (SNAᵣ) or participate in metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling the introduction of new carbon-carbon or carbon-heteroatom bonds. The fluorine at the 2-position is generally less reactive towards substitution but electronically activates the ring for such transformations.[2]

-

Pyridine Ring: The nitrogen atom in the pyridine ring can be protonated or alkylated to form pyridinium salts.

Caption: Key reaction pathways for this compound.

Applications in Drug Discovery

This molecule is a valuable intermediate for synthesizing complex bioactive compounds. Its structure is relevant to the development of:

-

Kinase Inhibitors: Many kinase inhibitors feature a substituted heterocyclic core to interact with the ATP-binding site of the enzyme.

-

Antiviral and Antibacterial Agents: The fluoropyridine motif is present in several antimicrobial drugs.[4]

-

Androgen Receptor Modulators: A structurally similar isomer, (6-Chloro-2-fluoropyridin-3-yl)methanol, is used to synthesize modulators for treating neurodegenerative diseases, highlighting the potential of this structural class.[2]

Spectroscopic and Analytical Characterization

While specific experimental spectra for this exact compound are not widely published, its structure allows for a reliable prediction of its key spectroscopic features. The data for the closely related isomer (6-Chloro-2-fluoropyridin-3-yl)methanol provides a strong comparative reference.[2]

-

¹H NMR: The proton NMR spectrum is expected to show four distinct signals:

-

A doublet for the proton at the 6-position.

-

A doublet for the proton at the 4-position, with coupling to the 6-H and potentially the 2-F.

-

A singlet or doublet (depending on coupling to the hydroxyl proton) for the two methylene protons (-CH₂OH).

-

A broad singlet for the hydroxyl proton (-OH), which is exchangeable with D₂O.

-

-

¹³C NMR: The carbon NMR spectrum should display six unique signals corresponding to the six carbon atoms in the molecule. The carbons attached to the electronegative fluorine, chlorine, and oxygen atoms will be shifted downfield. The C-F coupling will be observable as a large doublet for the carbon atom directly bonded to fluorine.

-

Mass Spectrometry (MS): In an ESI-MS spectrum, the compound would show a protonated molecular ion [M+H]⁺ at m/z 162. The key diagnostic feature would be the isotopic pattern for the molecular ion. Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl in an approx. 3:1 ratio), there will be two peaks: one for [M+H]⁺ and another for [M+2+H]⁺ at m/z 164, with a relative intensity of approximately 3:1.

Safety, Handling, and Storage

As with any laboratory chemical, proper safety protocols are essential. In the absence of a specific Safety Data Sheet (SDS), handling should be based on the properties of similar halogenated aromatic alcohols.

-

General Precautions:

-

Storage:

-

Store in a tightly sealed container in a cool, dry place.

-

For long-term stability and to prevent potential oxidation of the alcohol, storage at 2–8°C under an inert atmosphere (e.g., nitrogen or argon) is recommended.[2]

-

-

Disposal:

-

Dispose of waste material in accordance with local, state, and federal regulations. Do not allow the product to enter drains.[8]

-

Conclusion

This compound is a high-value chemical intermediate with a rich profile of physical and chemical properties. Its strategic functionalization provides a robust platform for synthetic diversification, making it a key asset for researchers and scientists in the pharmaceutical and agrochemical industries. This guide provides the foundational knowledge required to handle, utilize, and modify this compound effectively and safely, empowering its application in the synthesis of next-generation molecules.

References

- 1. mdpi.com [mdpi.com]

- 2. (6-Chloro-2-fluoropyridin-3-yl)methanol (1227509-94-5) for sale [vulcanchem.com]

- 3. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. echemi.com [echemi.com]

- 5. Page loading... [wap.guidechem.com]

- 6. 884494-79-5|this compound|BLD Pharm [bldpharm.com]

- 7. scbt.com [scbt.com]

- 8. cdhfinechemical.com [cdhfinechemical.com]

- 9. chemos.de [chemos.de]

An In-depth Technical Guide on the Reactivity and Stability of (5-Chloro-2-fluoropyridin-3-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction

(5-Chloro-2-fluoropyridin-3-yl)methanol, a key halogenated pyridine derivative, has emerged as a pivotal building block in the landscape of modern medicinal and agrochemical research. Its unique electronic and structural features, imparted by the chloro, fluoro, and hydroxymethyl substituents on the pyridine core, offer a versatile platform for the synthesis of complex, high-value molecules. The strategic placement of these functional groups allows for a range of chemical transformations, making it an attractive starting material for the development of novel kinase inhibitors, modulators of androgen receptors, and other biologically active compounds.[1] This guide provides an in-depth analysis of the reactivity and stability of this compound, offering field-proven insights and detailed experimental frameworks to empower researchers in leveraging this compound to its full potential.

Physicochemical and Spectroscopic Profile

A thorough understanding of the fundamental properties of this compound is the cornerstone of its effective application.

Physical and Chemical Properties

The physical properties of this compound are summarized in the table below. These parameters are critical for process development, formulation, and ensuring safe handling and storage.

| Property | Value | Source |

| CAS Number | 884494-79-5 | [2][3] |

| Molecular Formula | C₆H₅ClFNO | [2] |

| Molecular Weight | 161.56 g/mol | [2] |

| Appearance | White to off-white solid | Inferred from supplier data |

| Boiling Point | 268.3 ± 35.0 °C at 760 mmHg | [2] |

| Density | 1.4 ± 0.1 g/cm³ | [2] |

| Flash Point | 116.0 ± 25.9 °C | [2] |

| Solubility | Sparingly soluble in water; soluble in polar aprotic solvents (e.g., DMF, DMSO) | [1] |

Spectroscopic Characterization

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the two aromatic protons on the pyridine ring and the methylene protons of the hydroxymethyl group. The chemical shifts and coupling constants will be influenced by the positions of the chloro and fluoro substituents.

-

¹³C NMR: The carbon NMR will reveal six distinct signals corresponding to the carbon atoms of the pyridine ring and the hydroxymethyl group. The carbon attached to the fluorine atom will exhibit a characteristic large coupling constant (¹JC-F).

-

Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry in positive ion mode is expected to show a prominent [M+H]⁺ ion at m/z 162.0, consistent with the molecular weight of the compound. The isotopic pattern of chlorine (³⁵Cl/³⁷Cl) will be observable in high-resolution mass spectrometry.

Chemical Reactivity and Synthetic Utility

The reactivity of this compound is governed by its three key functional groups: the hydroxymethyl group, the chloro group, and the fluoro group. The interplay of these groups on the electron-deficient pyridine ring dictates the molecule's synthetic applications.

Reactions of the Hydroxymethyl Group

The primary alcohol functionality is a versatile handle for a variety of transformations, allowing for the introduction of diverse functionalities.

-

Oxidation: The hydroxymethyl group can be oxidized to the corresponding aldehyde or carboxylic acid using standard oxidizing agents. Milder reagents like manganese dioxide (MnO₂) or Dess-Martin periodinane are suitable for the synthesis of the aldehyde, while stronger oxidants such as potassium permanganate (KMnO₄) or Jones reagent will yield the carboxylic acid.

-

Esterification: Standard esterification protocols, such as reaction with a carboxylic acid in the presence of a coupling agent (e.g., DCC, EDC) or conversion to the corresponding acyl chloride followed by reaction with the alcohol, can be employed to form esters.

-

Etherification: Williamson ether synthesis, involving deprotonation of the alcohol with a strong base (e.g., NaH) followed by reaction with an alkyl halide, is a common method for preparing ethers.

Experimental Protocol: General Procedure for O-Alkylation (Ether Synthesis)

-

Preparation: To a solution of this compound (1.0 eq) in an anhydrous aprotic solvent such as DMF or THF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise.

-

Reaction: Allow the mixture to stir at 0 °C for 30 minutes, then add the desired alkyl halide (1.1 eq). Let the reaction warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC or LC-MS.

-

Work-up: Carefully quench the reaction by the slow addition of water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to afford the desired ether.

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the pyridine ring, further enhanced by the electron-withdrawing chloro and fluoro substituents, makes the aromatic core susceptible to nucleophilic aromatic substitution. The positions ortho and para to the ring nitrogen are particularly activated. While both halogens can potentially be displaced, the relative reactivity depends on the nature of the nucleophile and the reaction conditions.

-

Reaction with Amines: The chloro group is generally a better leaving group than the fluoro group in SNAr reactions. Therefore, reactions with primary or secondary amines are expected to preferentially displace the chlorine atom to introduce amino functionalities.

-

Reaction with Alkoxides and Thiolates: Strong nucleophiles like alkoxides and thiolates can also displace the halogens to form the corresponding ethers and thioethers.

References

Solubility of (5-Chloro-2-fluoropyridin-3-yl)methanol in common organic solvents

An In-Depth Technical Guide to the Solubility of (5-Chloro-2-fluoropyridin-3-yl)methanol in Common Organic Solvents

Abstract

This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand, determine, and predict the solubility of this compound in common organic solvents. Recognizing the critical role of solubility in pharmaceutical development—from synthesis and purification to formulation—this document moves beyond a simple data sheet. It offers a detailed exploration of the theoretical principles governing solubility, standardized experimental protocols for accurate measurement, and a discussion on predictive models. By integrating fundamental theory with practical, field-proven methodologies, this guide serves as a self-validating system for generating reliable and reproducible solubility data.

Introduction: The Criticality of Solubility in Pharmaceutical Development

This compound, a substituted pyridyl methanol derivative, represents a class of compounds with significant potential in medicinal chemistry.[1] Its journey from a promising new chemical entity (NCE) to a viable active pharmaceutical ingredient (API) is critically dependent on its physicochemical properties, with solubility being paramount. Poor solubility can hinder synthesis, complicate purification, and lead to significant challenges in developing bioavailable drug formulations.[2]

This guide is structured to provide a robust understanding of the factors influencing the solubility of this compound and to equip the researcher with the necessary tools to accurately quantify it. We will delve into the molecular characteristics of the solute and solvents, explore the thermodynamics of dissolution, and present a systematic approach to experimental solubility determination.

Theoretical Framework: Understanding Solute-Solvent Interactions

The solubility of a solid in a liquid is a thermodynamic equilibrium process governed by the principle of "like dissolves like."[3][4] This principle is a simplified expression of the complex interplay of intermolecular forces between the solute and solvent molecules. For this compound, its solubility in a given organic solvent will be determined by its molecular structure and the corresponding properties of the solvent.

Molecular Properties of this compound

To predict its solubility behavior, we must first consider the key structural features of this compound:

-

Polarity: The presence of electronegative atoms (Cl, F, N, O) and the hydroxyl group (-CH₂OH) imparts significant polarity to the molecule.

-

Hydrogen Bonding: The hydroxyl group can act as both a hydrogen bond donor and acceptor, while the nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor. This capacity for hydrogen bonding is a crucial determinant of its solubility in protic solvents.

-

Aromaticity: The pyridine ring contributes to van der Waals interactions and potential π-π stacking.

Hansen Solubility Parameters (HSP): A Predictive Tool

A more quantitative approach to "like dissolves like" is the use of Hansen Solubility Parameters (HSP).[3][4][5] This model deconstructs the total cohesive energy of a substance into three components:

-

δd (Dispersion forces): Arising from temporary fluctuating dipoles.

-

δp (Polar forces): Stemming from permanent dipoles.

-

δh (Hydrogen bonding): Representing the energy of hydrogen bonds.

Each solvent and solute can be characterized by a unique set of three Hansen parameters (δd, δp, δh), which can be visualized as a point in a three-dimensional "Hansen space." The principle states that solutes will dissolve in solvents with similar HSP values.[3][4] The distance (Ra) between the solute and solvent in Hansen space can be calculated, and if this distance is less than the interaction radius (R0) of the solute, dissolution is likely to occur.[4]

Experimental Determination of Solubility

Accurate experimental determination of solubility is the cornerstone of understanding the behavior of this compound. The shake-flask method is a widely accepted and robust technique for determining equilibrium solubility.[6][7]

Materials and Equipment

-

This compound (ensure purity is characterized)

-

A range of common organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexane) of appropriate purity

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Analytical balance

-

Volumetric flasks and pipettes

Experimental Workflow: Shake-Flask Method

The following diagram illustrates the key steps in the shake-flask method for solubility determination.

Figure 1: Experimental workflow for the shake-flask method.

Step-by-Step Protocol

-

Preparation: To a series of vials, add a known volume of each selected organic solvent. Add an excess of this compound to each vial to ensure a saturated solution is formed. The presence of undissolved solid at the end of the experiment is crucial.

-

Equilibration: Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25 °C). Agitate the samples for a predetermined time (typically 24 to 48 hours) to ensure that equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. For finer particles, centrifugation may be necessary to achieve a clear separation of the solid and liquid phases.

-

Sampling: Carefully withdraw a known volume of the clear supernatant using a pipette.

-

Filtration: Immediately filter the aliquot through a syringe filter (e.g., 0.22 µm) to remove any remaining undissolved microparticles. This step is critical to prevent overestimation of solubility.

-

Analysis: Accurately dilute the filtered sample with a suitable solvent (often the mobile phase for HPLC analysis). Quantify the concentration of this compound in the diluted sample using a validated analytical method, such as HPLC.[8][9] A calibration curve prepared with known concentrations of the compound is required for accurate quantification.

-

Calculation: Calculate the solubility of this compound in each solvent, taking into account the dilution factor. Express the solubility in appropriate units, such as mg/mL or mol/L.

Data Presentation and Interpretation

The obtained solubility data should be presented in a clear and concise manner to facilitate comparison and interpretation.

Quantitative Solubility Data

The following table provides a template for presenting the experimental solubility data for this compound in a range of common organic solvents.

| Solvent | Solvent Polarity Index | Solubility at 25 °C (mg/mL) | Solubility at 25 °C (mol/L) | Observations |

| Hexane | 0.1 | |||

| Toluene | 2.4 | |||

| Dichloromethane | 3.1 | |||

| Ethyl Acetate | 4.4 | |||

| Acetone | 5.1 | |||

| Ethanol | 5.2 | |||

| Methanol | 6.6 | |||

| Water | 10.2 |

Note: The Solvent Polarity Index is a relative measure of a solvent's polarity.

Influence of Temperature

The solubility of solids in liquids is generally temperature-dependent.[10][11] For most organic compounds, solubility increases with increasing temperature, as the dissolution process is often endothermic.[12] It is advisable to determine the solubility of this compound at different temperatures (e.g., 5 °C, 25 °C, and 40 °C) to understand its temperature sensitivity, which is crucial for processes like crystallization.

Safety and Handling

Appropriate safety precautions must be taken when handling this compound and organic solvents.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[13]

-

Ventilation: Handle the compound and solvents in a well-ventilated area, preferably within a fume hood, to avoid inhalation of vapors.[13]

-

Material Safety Data Sheet (MSDS)/Safety Data Sheet (SDS): Consult the MSDS/SDS for this compound and all solvents used for detailed information on hazards, handling, storage, and emergency procedures.[14][15]

Conclusion

This technical guide has outlined a comprehensive approach to understanding and determining the solubility of this compound in common organic solvents. By combining a strong theoretical foundation with detailed, practical experimental protocols, researchers can generate high-quality, reliable solubility data. This information is indispensable for the rational design of synthetic routes, purification strategies, and ultimately, the successful development of new pharmaceutical products. The methodologies described herein provide a self-validating framework that ensures scientific integrity and reproducibility.

References

- 1. echemi.com [echemi.com]

- 2. pharmajournal.net [pharmajournal.net]

- 3. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 4. Solubility parameters (HSP) [adscientis.com]

- 5. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]

- 6. lup.lub.lu.se [lup.lub.lu.se]

- 7. database.ich.org [database.ich.org]

- 8. Method Development & Method Validation for Solubility and Dissolution Curves - CD Formulation [formulationbio.com]

- 9. Solubility Determination: What Is The Purpose And Approach To Solubility Studies? [dowdevelopmentlabs.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. What factors affect solubility? | AAT Bioquest [aatbio.com]

- 12. Biochemistry, Dissolution and Solubility - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. nbinno.com [nbinno.com]

- 14. file.medchemexpress.com [file.medchemexpress.com]

- 15. cdn.caymanchem.com [cdn.caymanchem.com]

An In-Depth Technical Guide to the Health and Safety of (5-Chloro-2-fluoropyridin-3-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

Preamble: A Proactive Approach to Chemical Safety

In the landscape of drug discovery and chemical synthesis, we frequently encounter novel molecules for which comprehensive toxicological and safety data are not yet available. (5-Chloro-2-fluoropyridin-3-yl)methanol is one such compound. While specific hazard classifications and detailed safety data sheets (SDS) are limited, a robust safety protocol can be constructed by examining its chemical structure, extrapolating from related compounds, and adhering to the foundational principles of chemical hygiene and risk management.

This guide is designed to provide you, the research professional, with a framework for handling this compound safely. It moves beyond a simple recitation of boilerplate safety warnings to explain the rationale behind each recommendation, empowering you to make informed decisions and foster a culture of safety within your laboratory.

Compound Identification and Known Properties

This compound is a substituted pyridine derivative. The presence of a chlorofluoro-pyridine ring and a methanol group suggests it is a polar organic solid with potential reactivity. Understanding its basic physical and chemical properties is the first step in a comprehensive risk assessment.

| Property | Value | Source |

| CAS Number | 884494-79-5 | [1] |

| Molecular Formula | C6H5ClFNO | [1] |

| Molecular Weight | 161.56 g/mol | [1] |

| Boiling Point | 268.3 ± 35.0 °C at 760 mmHg | [1] |

| Flash Point | 116.0 ± 25.9 °C | [1] |

| Density | 1.4 ± 0.1 g/cm³ | [1] |

| Appearance | Solid (typical for similar compounds) | [2][3] |

Note: The provided data is from a chemical supplier and should be considered provisional until independently verified.

Hazard Identification and Toxicological Assessment: Navigating the Data Gap

As of the date of this guide, specific toxicological data for this compound is not widely available in public databases.[1][2] Therefore, we must infer potential hazards based on its structural motifs:

-

Substituted Pyridine Core: Pyridine and its derivatives can be irritants and may be harmful if inhaled, ingested, or absorbed through the skin. Some substituted pyridines exhibit toxicity to the nervous system, liver, or kidneys.

-

Chlorine and Fluorine Halogens: The presence of halogens can increase the reactivity and toxic potential of an aromatic compound.

-

Methanol Group: While the toxicity of the parent compound is not solely defined by this group, it is prudent to consider the hazards associated with methanol, such as toxicity upon ingestion, which can lead to blindness or be fatal.[4][5][6]

-

Harmful if swallowed, inhaled, or in contact with skin.

-

A potential cause of serious eye irritation.

-

A potential respiratory irritant.

This conservative approach is the cornerstone of safe laboratory practice when dealing with uncharacterized materials.

The Hierarchy of Controls: A Systematic Approach to Minimizing Exposure

The most effective way to ensure safety is not simply to rely on personal protective equipment (PPE), but to implement a multi-layered strategy known as the hierarchy of controls. This framework prioritizes engineering and administrative solutions to minimize hazards at their source.

Caption: The Hierarchy of Controls prioritizes strategies from most to least effective.

-

Engineering Controls: The primary method for controlling exposure should be through engineering solutions. Always handle this compound in a certified chemical fume hood to prevent inhalation of dust or vapors.[7] Ensure that safety showers and eyewash stations are readily accessible and have been recently tested.[8]

-

Administrative Controls: Develop and strictly follow a Standard Operating Procedure (SOP) for all work involving this compound.[7] This includes clearly defining the experimental steps, required safety measures, and emergency procedures. Access to the material should be restricted to trained and authorized personnel.

Handling, Storage, and Personal Protective Equipment (PPE)

Safe Handling Protocol:

-

Preparation: Before handling, review this guide and the specific SOP for your experiment. Ensure the fume hood is operational and the work area is clear of clutter.

-

Weighing: If weighing the solid compound, do so within the fume hood or in a ventilated balance enclosure to avoid generating airborne dust.

-

Transfers: Use appropriate tools (spatulas, powder funnels) to minimize the risk of spills. If making solutions, add the solid to the solvent slowly.

-

Post-Handling: After handling, decontaminate all surfaces and equipment. Wash hands and any exposed skin thoroughly with soap and water.[8]

Storage Requirements:

-

Store in a tightly closed container in a dry, cool, and well-ventilated area.[1][9]

-

Keep away from incompatible materials such as strong oxidizing agents and strong acids.[10]

-

The storage area should be clearly labeled, and access should be restricted.[9]

Personal Protective Equipment (PPE): The Final Barrier

PPE is essential but should never be the only line of defense. The following PPE is mandatory when handling this compound:

| PPE Component | Specification | Rationale |

| Eye Protection | Chemical safety goggles or a face shield | Protects against splashes and airborne particles. Standard safety glasses are insufficient.[8] |

| Hand Protection | Nitrile gloves (minimum) | Provides protection against incidental contact. For prolonged handling or immersion, consult glove manufacturer data. Always change gloves immediately if contaminated.[7] |

| Body Protection | A fully buttoned, long-sleeved laboratory coat | Protects skin and personal clothing from contamination.[7] |

| Footwear | Closed-toe shoes | Prevents injury from spills or dropped items. |

| Respiratory | Not required if handled in a fume hood | If a fume hood is not available or if there is a risk of aerosol generation, a NIOSH-approved respirator may be necessary.[8] |

Emergency Procedures: First Aid and Spill Response

Prompt and correct action during an emergency can significantly mitigate harm. All personnel working with this compound must be familiar with these procedures.

First-Aid Measures:

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[8][11] Seek immediate medical attention.

-

Skin Contact: Remove contaminated clothing and wash the affected skin area thoroughly with soap and water for at least 15 minutes.[11][12] Seek medical attention if irritation persists.

-

Inhalation: Move the affected person to fresh air at once.[11] If breathing is difficult or has stopped, provide artificial respiration (do not use the mouth-to-mouth method) and seek immediate medical attention.[13]

-

Ingestion: Do NOT induce vomiting.[7] If the person is conscious, rinse their mouth with water. Seek immediate medical attention.

Accidental Release and Spill Cleanup Workflow:

A spill presents both an exposure risk and a potential for environmental contamination. The response should be swift, systematic, and safe.

Caption: A systematic workflow for responding to a chemical spill.

Spill Cleanup Protocol:

-

Evacuate: Alert others in the area and evacuate if the spill is large or the substance is airborne.

-

Protect: Don appropriate PPE, including respiratory protection if necessary.

-

Contain: For a solid spill, carefully sweep or scoop the material to avoid creating dust. For a liquid spill, cover with an inert absorbent material (e.g., vermiculite, sand).

-

Collect: Place the absorbed material and any contaminated items into a sealed, labeled container for hazardous waste.

-

Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.

-

Dispose: Dispose of the hazardous waste according to your institution's environmental health and safety guidelines.

Conclusion: A Commitment to Scientific Integrity and Safety

The responsible use of novel chemical entities like this compound is a hallmark of scientific excellence. By treating this compound with the caution it deserves, implementing robust engineering and administrative controls, and diligently using personal protective equipment, we can advance our research goals without compromising the health and safety of the scientific community. This guide provides the framework; the culture of safety is built by you.

References

- 1. echemi.com [echemi.com]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. fishersci.com [fishersci.com]

- 4. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]

- 5. gov.uk [gov.uk]

- 6. Methanol Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]

- 8. fishersci.com [fishersci.com]

- 9. merckmillipore.com [merckmillipore.com]

- 10. fishersci.com [fishersci.com]

- 11. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]

- 12. Product Safety — US Methanol [usmeoh.com]

- 13. methanex.com [methanex.com]

Methodological & Application

Application Notes & Protocols: (5-Chloro-2-fluoropyridin-3-yl)methanol in Pharmaceutical Intermediate Synthesis

Section 1: Introduction & Strategic Significance

(5-Chloro-2-fluoropyridin-3-yl)methanol has emerged as a highly valuable and versatile building block in modern medicinal chemistry. Its strategic importance lies in its trifunctional nature, presenting three distinct and orthogonally reactive sites on a pyridyl core—a scaffold frequently found in bioactive molecules, particularly kinase inhibitors.[1][2][3] The strategic placement of a chloro group, a fluoro group, and a hydroxymethyl group allows for a modular and convergent approach to complex molecular architectures.

The 2-fluoro substituent is known to enhance metabolic stability and can modulate the basicity (pKa) of the pyridine nitrogen, which is critical for tuning pharmacokinetic profiles and target binding affinity.[1] The 5-chloro substituent serves as a robust handle for carbon-carbon bond formation, most notably through palladium-catalyzed cross-coupling reactions.[4][5] Finally, the 3-hydroxymethyl group provides a versatile point for functionalization through oxidation, etherification, or esterification, enabling the introduction of various side chains or linking moieties.

Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 884494-79-5 | [6] |

| Molecular Formula | C₆H₅ClFNO | [6] |

| Molecular Weight | 161.56 g/mol | [6] |

| Boiling Point | 268.3±35.0 °C at 760 mmHg | [6] |

| Density | 1.4±0.1 g/cm³ | [6] |

| Appearance | Solid | N/A |

| Solubility | Highly soluble in DMF, DMSO; sparingly soluble in water. | [1] |

Section 2: Core Reactivity & Synthetic Versatility

The utility of this compound stems from the differential reactivity of its functional groups. This allows for a stepwise and controlled elaboration of the molecular structure. The primary reactive sites are the C5-chloro atom (for cross-coupling), the C3-hydroxymethyl group (for nucleophilic/oxidation reactions), and to a lesser extent, the C2-fluoro atom (for nucleophilic aromatic substitution).

Caption: Key synthetic pathways originating from this compound.

Section 3: Key Synthetic Transformations & Protocols

This section provides detailed, field-proven protocols for the three most critical transformations of this compound.

Protocol: Suzuki-Miyaura Cross-Coupling at the C5-Position

The Suzuki-Miyaura reaction is a cornerstone of modern C-C bond formation, valued for its mild conditions and broad functional group tolerance.[7] In this context, it is used to displace the C5-chloro atom with a variety of aryl or heteroaryl boronic acids, forming the core biaryl structures common in many APIs.[5] The choice of a palladium catalyst and ligand is crucial; bulky, electron-rich phosphine ligands often give excellent results by facilitating the oxidative addition step, which can be sluggish for chloro-heterocycles.[4]

Experimental Protocol: Synthesis of (2-Fluoro-5-(4-methoxyphenyl)pyridin-3-yl)methanol

| Reagents & Materials | Amount | Moles | Purpose |

| This compound | 1.0 g | 6.19 mmol | Starting Material |

| (4-Methoxyphenyl)boronic acid | 1.13 g | 7.43 mmol | Coupling Partner |

| Pd(dppf)Cl₂·CH₂Cl₂ | 253 mg | 0.31 mmol | Palladium Catalyst |

| Sodium Carbonate (Na₂CO₃) | 1.97 g | 18.57 mmol | Base |

| 1,4-Dioxane | 30 mL | - | Solvent |

| Water | 10 mL | - | Co-solvent |

Procedure:

-

To a 100 mL round-bottom flask, add this compound, (4-methoxyphenyl)boronic acid, Pd(dppf)Cl₂·CH₂Cl₂, and sodium carbonate.

-

Evacuate and backfill the flask with nitrogen or argon three times to ensure an inert atmosphere.

-

Add the degassed 1,4-dioxane and water via syringe.

-

Heat the reaction mixture to 90 °C and stir vigorously for 12-16 hours. Monitor reaction progress by TLC or LC-MS.

-

Upon completion, cool the mixture to room temperature and dilute with ethyl acetate (50 mL).

-

Wash the organic layer sequentially with water (2 x 30 mL) and brine (30 mL).

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude residue by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the desired product.

Causality: An aqueous base system is used to facilitate the transmetalation step of the catalytic cycle. The dppf ligand provides the necessary steric and electronic properties to promote efficient catalysis with the relatively unreactive chloropyridine substrate.

Protocol: O-Alkylation of the Hydroxymethyl Group

Williamson ether synthesis provides a straightforward method for converting the primary alcohol into an ether linkage. This reaction is fundamental for introducing linkers or modifying the steric and electronic properties of the side chain. The protocol requires a strong base to deprotonate the alcohol, forming an alkoxide, which then acts as a nucleophile.

Experimental Protocol: Synthesis of 5-Chloro-2-fluoro-3-(methoxymethyl)pyridine

| Reagents & Materials | Amount | Moles | Purpose |

| This compound | 1.0 g | 6.19 mmol | Starting Material |

| Sodium Hydride (NaH, 60% in mineral oil) | 297 mg | 7.43 mmol | Base |

| Iodomethane (CH₃I) | 0.46 mL | 7.43 mmol | Alkylating Agent |

| Anhydrous Tetrahydrofuran (THF) | 25 mL | - | Solvent |

Procedure:

-

To a flame-dried 100 mL round-bottom flask under an inert atmosphere (N₂ or Ar), add a suspension of sodium hydride in anhydrous THF.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add a solution of this compound in anhydrous THF (10 mL) dropwise over 15 minutes.

-

Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

-

Cool the mixture back to 0 °C and add iodomethane dropwise.

-

Stir at room temperature for 4-6 hours, monitoring by TLC or LC-MS.

-

Upon completion, carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution (10 mL) at 0 °C.

-

Extract the product with ethyl acetate (3 x 30 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify by column chromatography (hexane/ethyl acetate) to yield the methyl ether.

Causality: Anhydrous conditions are critical as sodium hydride reacts violently with water. The stepwise, low-temperature addition of reagents controls the exothermic deprotonation and subsequent alkylation, preventing side reactions.

Protocol: Oxidation to 5-Chloro-2-fluoronicotinaldehyde

Oxidation of the primary alcohol to the corresponding aldehyde creates a key electrophilic intermediate. This aldehyde is a precursor for a multitude of transformations, including reductive amination, Wittig reactions, and aldol condensations, significantly expanding the synthetic possibilities. Dess-Martin periodinane (DMP) is an excellent choice for this transformation due to its mild conditions and high efficiency.

Experimental Protocol: Synthesis of 5-Chloro-2-fluoronicotinaldehyde

| Reagents & Materials | Amount | Moles | Purpose |

| This compound | 1.0 g | 6.19 mmol | Starting Material |

| Dess-Martin Periodinane (DMP) | 3.15 g | 7.43 mmol | Oxidizing Agent |

| Dichloromethane (DCM) | 40 mL | - | Solvent |

| Sodium Bicarbonate (NaHCO₃) | Saturated solution | - | Quenching |

Procedure:

-

To a 100 mL round-bottom flask, dissolve this compound in dry DCM.

-

Add Dess-Martin periodinane in one portion at room temperature.

-

Stir the resulting suspension at room temperature for 2-3 hours. Monitor the reaction by TLC until the starting material is consumed.

-

Upon completion, dilute the reaction mixture with DCM (20 mL).

-

Quench the reaction by adding a 1:1 mixture of saturated aqueous sodium bicarbonate and 10% aqueous sodium thiosulfate solution (40 mL). Stir vigorously for 20 minutes until the layers are clear.

-

Separate the organic layer. Extract the aqueous layer with DCM (2 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude aldehyde is often pure enough for the next step, but can be further purified by a short silica gel plug if necessary.

Causality: DMP is a hypervalent iodine reagent that provides a mild and selective oxidation of primary alcohols to aldehydes without over-oxidation to the carboxylic acid. The basic quench with sodium thiosulfate is necessary to neutralize the acetic acid byproduct and reduce any remaining DMP.

Section 4: Application Case Study: Synthesis of a Kinase Inhibitor Scaffold

The true power of this compound is demonstrated in multi-step syntheses. The following workflow illustrates its use in constructing a scaffold relevant to modern kinase inhibitors, such as those targeting c-Met or Jak/Stat pathways.[8][9]

Caption: Multi-step synthesis of a kinase inhibitor scaffold.

Synthetic Strategy Explanation:

-

Oxidation: The starting material is first oxidized to the aldehyde (as per Protocol 3.3). This converts the nucleophilic alcohol into an electrophilic carbonyl, priming it for the introduction of an amine side chain.

-

Reductive Amination: The aldehyde undergoes reductive amination with a primary or secondary amine (R¹-NH₂). This is a highly efficient and common method for forming C-N bonds. The imine intermediate is formed in situ and immediately reduced by a mild reducing agent like sodium triacetoxyborohydride.

-

Suzuki Coupling: With the side chain installed, the final diversification step is a Suzuki coupling (as per Protocol 3.1) at the C5-position to introduce a crucial aryl or heteroaryl group (R²), which often serves as the "hinge-binding" motif in kinase inhibitors. This late-stage functionalization allows for the rapid generation of a library of analogues for structure-activity relationship (SAR) studies.

This sequence highlights the orthogonality of the functional groups, allowing for a planned and efficient synthesis of complex drug-like molecules.

Section 5: Safety, Handling, and Storage

Handling:

-

Always handle this compound in a well-ventilated fume hood.[6]

-

Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[10][11]

-

Avoid inhalation of dust and contact with skin and eyes.[10] In case of contact, flush the affected area with copious amounts of water.[10]

Storage:

-

Store the container tightly closed in a dry, cool, and well-ventilated place.[6]

-

The compound is prone to oxidation upon prolonged exposure to air; storage under an inert atmosphere at 2–8°C is recommended for long-term stability.[1]

-

Keep away from incompatible materials such as strong oxidizing agents and strong acids.[11]

Section 6: References

-

(6-Chloro-2-fluoropyridin-3-yl)methanol - Vulcanchem. (Note: This source refers to the 6-chloro isomer but provides relevant context on reactivity and properties applicable to substituted chlorofluoropyridyl methanols.) --INVALID-LINK--

-

This compound - Echemi. --INVALID-LINK--

-

Safety Data Sheet - MedchemExpress.com. (Note: This is a representative SDS for a similar pyridyl methanol compound, highlighting general safety protocols.) --INVALID-LINK--

-

(5-Chloro-3-fluoropyridin-2-yl)methanol - Achmem. --INVALID-LINK--

-

(5-Chloro-2-(5-fluoropyridin-3-yl)phenyl)methanol - PubChem, NIH. --INVALID-LINK--

-

(5-chloro-3-fluoropyridin-2-yl)methanol | CAS#:214055-12-6 | Chemsrc. --INVALID-LINK--

-

Processes for producing 3-substituted 2-chloro-5-fluoropyridine or salt thereof - Google Patents. --INVALID-LINK--

-

Suzuki–Miyaura reactions of 3,5-dichloro-2,4,6-trifluoropyridine - ResearchGate. --INVALID-LINK--

-

(5-Chloro-2-(6-fluoropyridin-3-yl)phenyl)methanol - PubChem, NIH. --INVALID-LINK--

-

Fisher Scientific Chemicals - SAFETY DATA SHEET. (Note: A representative SDS for a chloropyridinyl methanol compound.) --INVALID-LINK--

-

(5-Chloro-3-fluoropyridin-2-yl)methanol - Sigma-Aldrich. --INVALID-LINK--

-

884494-79-5|this compound - BLDpharm. --INVALID-LINK--

-

A Highly Efficient Catalyst for the Suzuki-Miyaura Cross-Coupling Reaction of 5-(5-chloropyridin-3-yl)-3-methyl-1,3,4-oxadiazol-2(3H)-one - ResearchGate. --INVALID-LINK--

-

Process for the preparation of substituted pyridines - Google Patents. --INVALID-LINK--

-

Synthesis method of 2,3-difluoro-5-chloropyridine - Google Patents. --INVALID-LINK--

-

Preparation method of 2,3-difluoro-5-chloropyridine - Google Patents. --INVALID-LINK--

-

Synthesis of Novel 3,5-Dichloro-2-arylpyridines by Palladium Acetate-Catalyzed Ligand-Free Suzuki Reactions in Aqueous Media - PMC, NIH. --INVALID-LINK--

-

Suzuki-Miyaura Cross Coupling Reaction - TCI Chemicals. --INVALID-LINK--

-

Synthesis of 3-Fluoropyridines via Photoredox-Mediated Coupling - ACS Publications. --INVALID-LINK--

-

Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles - MDPI. --INVALID-LINK--

-

Chemoselective Etherification of Benzyl Alcohols - Organic Chemistry Portal. --INVALID-LINK--

-

Synthesis and c-Met kinase inhibition of 3,5-disubstituted and 3,5,7-trisubstituted quinolines - PubMed. --INVALID-LINK--

-

Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors - NIH. --INVALID-LINK--

-

Synthesis of novel 5-substituted indirubins as protein kinases inhibitors - PubMed. --INVALID-LINK--

-

N4-(5-methyl-1H-pyrazol-3-yl)pyrimidine-2,4-diamine (AZD1480) as a novel inhibitor of the Jak/Stat pathway - PubMed. --INVALID-LINK--

-

(2,6-Dichloro-5-fluoropyridin-3-yl)methanol - ChemScene. --INVALID-LINK--

-

Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors - ACS Publications. --INVALID-LINK--

References

- 1. (6-Chloro-2-fluoropyridin-3-yl)methanol (1227509-94-5) for sale [vulcanchem.com]

- 2. Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of novel 5-substituted indirubins as protein kinases inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis of Novel 3,5-Dichloro-2-arylpyridines by Palladium Acetate-Catalyzed Ligand-Free Suzuki Reactions in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]

- 6. echemi.com [echemi.com]

- 7. tcichemicals.com [tcichemicals.com]

- 8. Synthesis and c-Met kinase inhibition of 3,5-disubstituted and 3,5,7-trisubstituted quinolines: identification of 3-(4-acetylpiperazin-1-yl)-5-(3-nitrobenzylamino)-7- (trifluoromethyl)quinoline as a novel anticancer agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Discovery of 5-chloro-N2-[(1S)-1-(5-fluoropyrimidin-2-yl)ethyl]-N4-(5-methyl-1H-pyrazol-3-yl)pyrimidine-2,4-diamine (AZD1480) as a novel inhibitor of the Jak/Stat pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. file.medchemexpress.com [file.medchemexpress.com]

- 11. fishersci.com [fishersci.com]

Application Notes & Protocols: (5-Chloro-2-fluoropyridin-3-yl)methanol as a Strategic Building Block in Medicinal Chemistry

Abstract

This document provides a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the strategic application of (5-Chloro-2-fluoropyridin-3-yl)methanol (CAS No: 884494-79-5). We delve into the causality behind its utility, offering field-proven insights into its role as a versatile building block. Detailed, self-validating protocols for key synthetic transformations are provided, including oxidation, O-alkylation, Suzuki-Miyaura coupling, and nucleophilic aromatic substitution. The narrative emphasizes the strategic value of the unique combination of substituents—chloro, fluoro, and hydroxymethyl—on the pyridine core for modulating physicochemical properties and achieving desired target engagement in drug discovery programs, particularly in the domain of kinase inhibitors.

The Strategic Value in Drug Design

This compound is more than just a chemical intermediate; it is a carefully designed building block that offers medicinal chemists multiple strategic advantages. Its utility stems from the specific arrangement of functional groups on the pyridine ring, each contributing to the fine-tuning of a drug candidate's profile.

-

The Pyridine Core: The nitrogen atom in the pyridine ring serves as a hydrogen bond acceptor, a critical interaction for anchoring ligands into the active sites of many enzymes, particularly kinases.

-

The 2-Fluoro Substituent: The strategic placement of a fluorine atom at the 2-position has profound effects. It lowers the pKa of the pyridine nitrogen, reducing basicity and mitigating potential off-target effects or undesirable physicochemical properties. Crucially, fluorine can enhance metabolic stability by blocking potential sites of oxidative metabolism and can improve binding affinity through favorable interactions with protein targets.[1][2]

-

The 5-Chloro Substituent: The chlorine atom serves two primary roles. First, it provides a reactive handle for carbon-carbon bond formation, most notably through palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.[3][4] This allows for the introduction of diverse aryl and heteroaryl moieties to build molecular complexity. Second, the chloro group fills hydrophobic pockets within target proteins and can participate in halogen bonding, an increasingly recognized interaction in rational drug design.[5]

-

The 3-Hydroxymethyl Group: The primary alcohol is a versatile functional handle. It can be readily oxidized to an aldehyde for subsequent reactions, or it can be used to form ether or ester linkages, providing a key attachment point for side chains that can modulate solubility, cell permeability, and target engagement.[6]

This combination makes the scaffold particularly valuable in the synthesis of kinase inhibitors, where precise orientation of functional groups to interact with the hinge region, DFG loop, and hydrophobic pockets is paramount for potency and selectivity.[7][8][9]

Physicochemical Properties & Handling

A clear understanding of the building block's properties is essential for safe handling and successful experimentation.

| Property | Value | Source(s) |

| CAS Number | 884494-79-5 | [10][11] |

| Molecular Formula | C₆H₅ClFNO | [11] |

| Molecular Weight | 161.56 g/mol | [11] |

| Appearance | White to off-white solid | Inferred from typical small molecules |

| Boiling Point | 268.3±35.0 °C at 760 mmHg | [11] |

| Density | 1.4±0.1 g/cm³ | [11] |

| Flash Point | 116.0±25.9 °C | [11] |

Solubility & Stability: The compound is sparingly soluble in water but exhibits good solubility in polar aprotic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), and chlorinated solvents like dichloromethane (DCM).[6] It is stable under an inert atmosphere but may be prone to oxidation upon prolonged exposure to air. For long-term storage, it is recommended to keep the compound at 2–8°C under nitrogen or argon.[6]

Safety & Handling:

-

Always handle this compound in a well-ventilated fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

-

Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

Key Synthetic Transformations: Protocols & Rationale

The true power of this building block is realized through its versatile reactivity. The following protocols provide robust starting points for key transformations.

Workflow Overview

Caption: General experimental workflow for synthetic transformations.

Protocol 1: Oxidation to (5-Chloro-2-fluoropyridin-3-yl)carbaldehyde

Rationale: The oxidation of the primary alcohol to an aldehyde is a pivotal step, creating an electrophilic center for reactions such as reductive amination, Wittig reactions, and the formation of imines or oximes. This protocol uses Dess-Martin Periodinane (DMP), a mild oxidant that minimizes over-oxidation to the carboxylic acid.

Materials:

-

This compound (1.0 eq)

-

Dess-Martin Periodinane (DMP) (1.2 eq)

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To an oven-dried round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq).

-

Dissolve the starting material in anhydrous DCM (approx. 0.1 M concentration).

-

Cool the solution to 0 °C using an ice bath.

-

Add Dess-Martin Periodinane (1.2 eq) portion-wise over 10 minutes, ensuring the internal temperature does not rise significantly.

-

Allow the reaction to warm to room temperature and stir for 1-2 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃. Stir vigorously for 15 minutes until the organic layer is clear.

-

Separate the layers and extract the aqueous phase with DCM (2x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired aldehyde.

Protocol 2: Suzuki-Miyaura Cross-Coupling at the 5-Chloro Position

Rationale: This protocol facilitates the formation of a C-C bond at the C5 position, enabling the introduction of (hetero)aryl groups. While aryl chlorides are less reactive than bromides, modern catalyst systems with bulky, electron-rich phosphine ligands like SPhos enable efficient coupling.[12][13]

Materials: